molecular formula C24H23F3N6O3 B4334130 N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4334130
M. Wt: 500.5 g/mol
InChI Key: JQHVGYSSHWTTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of morpholine, benzimidazole, and oxadiazole moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Benzimidazole Intermediate: This step involves the reaction of o-phenylenediamine with a trifluoromethyl-containing aldehyde under acidic conditions to form the benzimidazole ring.

    Oxadiazole Ring Formation: The benzimidazole intermediate is then reacted with a nitrile oxide to form the oxadiazole ring.

    Morpholine Substitution: The final step involves the substitution of the oxadiazole ring with a morpholine-containing benzyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzyl or oxadiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cellular signaling pathways, resulting in altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: An isomer of iodobenzoic acid with similar aromatic ring structures.

    Benzimidazole Derivatives: Compounds containing the benzimidazole ring, which share similar chemical properties and reactivity.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring, known for their diverse applications in medicinal chemistry and materials science.

Uniqueness

N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of morpholine, benzimidazole, and oxadiazole moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various scientific fields.

Properties

IUPAC Name

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N6O3/c25-24(26,27)23-29-18-3-1-2-4-19(18)33(23)15-20-30-22(36-31-20)21(34)28-13-16-5-7-17(8-6-16)14-32-9-11-35-12-10-32/h1-8H,9-15H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHVGYSSHWTTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)CN4C5=CC=CC=C5N=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.